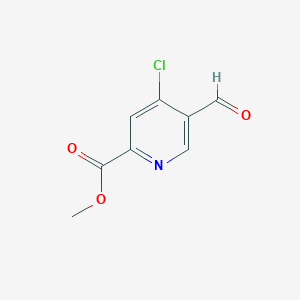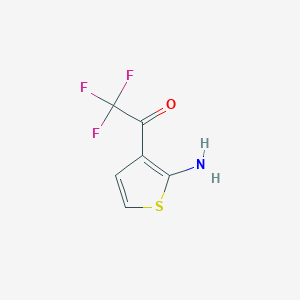
1-(2-Aminothiophen-3-yl)-2,2,2-trifluoroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminothiophen-3-yl)-2,2,2-trifluoroethan-1-one is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoromethyl group attached to an ethanone backbone, with an aminothiophene moiety. The presence of the trifluoromethyl group often imparts significant biological activity and stability to the compound, making it a valuable subject for study in medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminothiophen-3-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 2-aminothiophene with a trifluoroacetylating agent. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
化学反応の分析
Types of Reactions
1-(2-Aminothiophen-3-yl)-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aminothiophene derivatives.
科学的研究の応用
1-(2-Aminothiophen-3-yl)-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(2-Aminothiophen-3-yl)-2,2,2-trifluoroethan-1-one is largely dependent on its interaction with biological targets. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the aminothiophene moiety can form hydrogen bonds and other interactions with active sites. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
1-(2-Aminothiophen-3-yl)-2,2,2-trifluoroethanol: Similar structure but with an alcohol group instead of a ketone.
2-Amino-3-(trifluoromethyl)thiophene: Lacks the ethanone backbone but contains the trifluoromethyl and aminothiophene moieties.
1-(2-Aminothiophen-3-yl)-2,2,2-trifluoropropan-1-one: Similar structure with a propanone backbone instead of ethanone.
Uniqueness
1-(2-Aminothiophen-3-yl)-2,2,2-trifluoroethan-1-one is unique due to the combination of the trifluoromethyl group and the aminothiophene moiety, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the aminothiophene moiety provides opportunities for diverse chemical modifications and interactions with biological targets.
特性
分子式 |
C6H4F3NOS |
|---|---|
分子量 |
195.16 g/mol |
IUPAC名 |
1-(2-aminothiophen-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H4F3NOS/c7-6(8,9)4(11)3-1-2-12-5(3)10/h1-2H,10H2 |
InChIキー |
FIAKONFRACOSIC-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1C(=O)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol](/img/structure/B12969168.png)

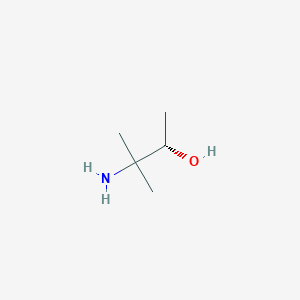
![Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B12969193.png)
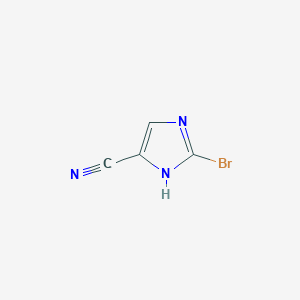
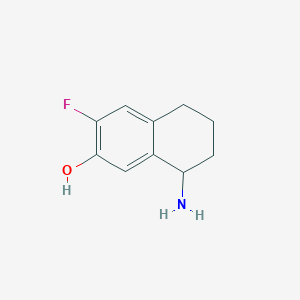
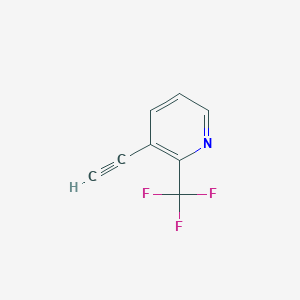
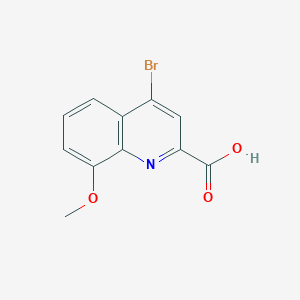
![Bicyclo[5.2.0]nonan-4-one](/img/structure/B12969231.png)
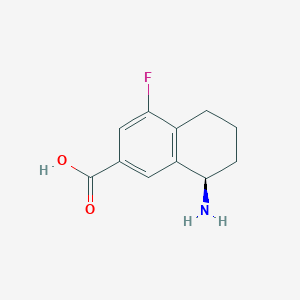
![5-(Difluoromethyl)benzo[b]thiophene](/img/structure/B12969255.png)

